molecular formula C6H3ClF2IN B11780545 2-Chloro-6-(difluoromethyl)-4-iodopyridine

2-Chloro-6-(difluoromethyl)-4-iodopyridine

Cat. No.: B11780545
M. Wt: 289.45 g/mol
InChI Key: QVTWEEZLSKDOJR-UHFFFAOYSA-N
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Description

2-Chloro-6-(difluoromethyl)-4-iodopyridine is a heterocyclic organic compound that contains chlorine, fluorine, and iodine substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(difluoromethyl)-4-iodopyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the halogenation of a pyridine ring followed by the introduction of difluoromethyl and iodine groups through specific reagents and conditions. For example, the chlorination of pyridine can be achieved using thionyl chloride, while the difluoromethylation can be carried out using difluoromethyl iodide in the presence of a base. The iodination step can be performed using iodine and a suitable oxidizing agent .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reagent concentration. Additionally, the use of catalysts and solvents that enhance the reaction rate and selectivity can be employed to improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(difluoromethyl)-4-iodopyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various functionalized pyridine derivatives .

Scientific Research Applications

2-Chloro-6-(difluoromethyl)-4-iodopyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(difluoromethyl)-4-iodopyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of chlorine, fluorine, and iodine substituents can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the compound’s electronic properties can influence its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(difluoromethyl)-4-iodopyridine is unique due to the combination of chlorine, fluorine, and iodine substituents on the pyridine ring. This combination imparts distinct electronic and steric properties to the compound, making it valuable for specific applications in medicinal chemistry, agrochemicals, and material science. The presence of iodine, in particular, can enhance the compound’s reactivity in coupling reactions and its ability to interact with biological targets .

Properties

Molecular Formula

C6H3ClF2IN

Molecular Weight

289.45 g/mol

IUPAC Name

2-chloro-6-(difluoromethyl)-4-iodopyridine

InChI

InChI=1S/C6H3ClF2IN/c7-5-2-3(10)1-4(11-5)6(8)9/h1-2,6H

InChI Key

QVTWEEZLSKDOJR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(F)F)Cl)I

Origin of Product

United States

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